3-Epiursolic acid

Vue d'ensemble

Description

3-Epiursolic acid is a natural product found in Scutellaria discolor, Salvia officinalis, and other organisms with data available.

A pentacyclic triterpene that co-occurs with its isomer OLEANOLIC ACID in several plant species, and occurs in large amounts in FRUITS (such as CRANBERRIES; PEARS; PLUMS; and OLIVES), MEDICINAL HERBS, and other plants.

Mécanisme D'action

Target of Action

3-Epiursolic Acid is a triterpenoid that can be isolated from Eriobotrya japonica . The primary target of this compound is cathepsin L , a lysosomal cysteine protease . Cathepsin L plays a crucial role in protein degradation, antigen processing, and other cellular processes .

Mode of Action

This compound acts as a competitive inhibitor of cathepsin L . It binds to the active site of cathepsin L, preventing the enzyme from interacting with its substrates. This inhibition is characterized by IC50 and Ki values of 6.5 and 19.5 μM, respectively .

Biochemical Pathways

The inhibition of cathepsin L by this compound impacts the protein degradation pathway within the lysosome . By inhibiting cathepsin L, this compound may affect the breakdown of proteins, potentially leading to alterations in cellular processes .

Result of Action

The inhibition of cathepsin L by this compound can lead to changes in protein degradation within the cell . This could potentially impact various cellular processes, including antigen processing and other functions dependent on protein degradation .

Analyse Biochimique

Biochemical Properties

3-Epiursolic Acid interacts with cathepsin L, a lysosomal cysteine protease, in a competitive manner . The IC50 and Ki values for this interaction are 6.5 μM and 19.5 μM respectively . It does not have an obvious effect on cathepsin B .

Cellular Effects

It has been found to inhibit the entry of bovine parainfluenza virus 3 into MDBK cells

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with cathepsin L By acting as a competitive inhibitor, it can affect the activity of this enzyme, potentially influencing various biochemical processes

Activité Biologique

3-Epiursolic acid, a triterpenoid compound, has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes current research findings, case studies, and comparative analyses to elucidate its biological activity.

Chemical Structure and Properties

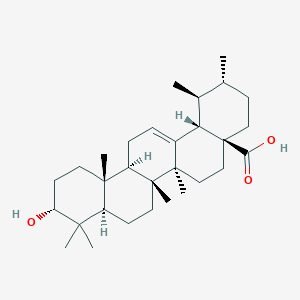

This compound is a derivative of ursolic acid, characterized by a hydroxyl group that enhances its biological efficacy. The compound's structure allows it to interact with various biological targets, which contributes to its pharmacological potential.

Anticancer Effects

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and others. The following table summarizes the findings from key studies:

The compound's mechanism of action primarily involves the induction of apoptosis through activation of caspases and modulation of cell cycle regulators. For instance, treatment with this compound resulted in chromatin condensation and apoptotic body formation in MCF-7 cells, indicating a clear pro-apoptotic effect .

Antimicrobial Activity

This compound has demonstrated notable antimycobacterial activity. Its efficacy against Mycobacterium tuberculosis has been linked to its ability to disrupt cell wall integrity and inhibit bacterial growth .

Mechanisms Underlying Biological Activity

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

- Antioxidant Properties : It may also function as an antioxidant, reducing oxidative stress in cells, which is crucial in cancer prevention .

- Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest at the G1 phase, thereby inhibiting cancer cell proliferation .

Case Study: Anticancer Efficacy in MCF-7 Cells

In a controlled study, MCF-7 breast cancer cells were treated with varying concentrations of this compound over a period of 48 hours. The results indicated a dose-dependent reduction in cell viability, with significant morphological changes consistent with apoptosis observed under microscopy.

Case Study: Antimycobacterial Activity

Another study focused on the antimycobacterial properties of this compound against clinical strains of Mycobacterium tuberculosis. The compound exhibited an MIC (Minimum Inhibitory Concentration) value suggesting potent activity comparable to standard antimycobacterial agents.

Applications De Recherche Scientifique

Pharmacological Properties

3-Epiursolic acid exhibits a range of pharmacological activities that make it a candidate for therapeutic applications:

- Antiviral Activity : Recent studies have shown that derivatives of this compound can inhibit the entry of H5N1 influenza virus into host cells. Specifically, certain modified derivatives demonstrated significant antiviral potency without cytotoxic effects, surpassing traditional antiviral agents like ribavirin .

- Anti-inflammatory Effects : this compound has been reported to exhibit anti-inflammatory activity by inhibiting cathepsins L and B, which are implicated in tumor progression. The compound's IC50 value for cathepsin L inhibition is approximately 6.5 µM, indicating its potential as a therapeutic target in cancer treatment .

- Antioxidant Activity : The compound has shown promise in combating oxidative stress, which is linked to various diseases. It protects against lipid peroxidation and enhances cellular antioxidant defenses .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

Propriétés

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,21+,22-,23-,24+,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGUUGGRBIKTOS-XHINXETDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary sources and methods for obtaining 3-Epiursolic acid?

A: this compound has been isolated from several plant sources, including Lavandula officinalis (Lavender) [], Vitex trifolia var. simplicifolia [], and Verbena officinalis []. It can be extracted using various solvents, with chloroform extraction demonstrating notable efficacy []. Additionally, this compound can be found in the waste products of lavender oil production [].

Q2: How does this compound exert its anti-inflammatory effects?

A: While the precise mechanism remains under investigation, research suggests that this compound exhibits anti-inflammatory activity []. Further studies are needed to elucidate the specific molecular targets and pathways involved in its anti-inflammatory action.

Q3: Can this compound be used as a therapeutic agent for diabetic foot ulcers?

A: A polyherbal extract named TIP-Heal, containing Tinospora crispa, Isotoma longiflora, and Piper betle L. var. nigra, has shown potential for treating diabetic foot ulcers []. While this compound itself wasn't isolated from this specific polyherbal extract, the study identified other compounds, like PubChem CID: 5319898, palmitic acid, and alpha-linolenic acid, as potential contributors to the healing process []. Further research is necessary to determine if this compound, alone or in combination with other compounds, could be effective for treating diabetic foot ulcers.

Q4: Does this compound exhibit any anticancer properties?

A: While this compound itself hasn't been directly studied for its anticancer activity in the provided research, a related compound, Casticin, isolated from Vitex trifolia var. simplicifolia alongside this compound, demonstrated cytotoxic activity against PANC-1, K562, and BxPC-3 cancer cell lines []. This suggests that further investigation into the potential anticancer properties of this compound and related compounds is warranted.

Q5: How does the structure of this compound relate to its biological activity?

A: Research on related triterpenoids suggests that the presence of specific functional groups can significantly influence their biological activity. For instance, the study on Vitex trifolia var. simplicifolia highlighted the importance of the 3′-OH group in polymethoxyflavonoids for antitumor activity []. Further investigation is needed to elucidate the structure-activity relationship of this compound and determine the impact of specific structural modifications on its activity, potency, and selectivity.

Q6: What analytical techniques are employed for the characterization and quantification of this compound?

A: Various spectroscopic methods, including H¹ NMR, ¹³C NMR, IR, and Mass spectrometry, are employed for the structural characterization of this compound []. These techniques provide detailed information about the compound's structure, including the arrangement of atoms and functional groups. Further research may explore additional analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), for quantifying this compound in various matrices, including plant extracts and biological samples.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.